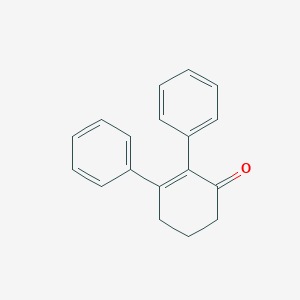

2,3-Diphenylcyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

144193-60-2 |

|---|---|

Molecular Formula |

C18H16O |

Molecular Weight |

248.3g/mol |

IUPAC Name |

2,3-diphenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C18H16O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI Key |

FCBZHRYVTZBHKD-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C(=O)C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(=C(C(=O)C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Diphenylcyclohex 2 En 1 One and Its Precursors

Multi-Component and Domino Reaction Strategies for Cyclohexenone Formation

Multi-component and domino reactions offer significant advantages in terms of efficiency and atom economy by combining several transformations into a single synthetic operation without the need to isolate intermediates. researchgate.net These strategies are particularly well-suited for the construction of complex cyclic systems like 2,3-Diphenylcyclohex-2-en-1-one.

Michael Addition and Subsequent Annulation Pathways

A prominent strategy for the synthesis of cyclohexenone derivatives involves a Michael addition followed by an annulation reaction. tamu.edu This pathway typically begins with the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the reaction of a Michael donor, such as a dicarbonyl compound, with an enone lacking an enolizable alkyl substituent can initiate the cascade. nih.gov The initial adduct then undergoes an intramolecular cyclization and dehydration to afford the final cyclohexenone product. This sequence is a cornerstone of the Robinson annulation, a classic and widely used method for forming six-membered rings.

Sequential Michael Addition-Aldol Condensation Approaches

A powerful and frequently employed domino reaction for synthesizing cyclohexenones is the sequential Michael addition-aldol condensation. tamu.eduarkat-usa.org This approach assembles the cyclohexenone ring in a single pot through a cascade of bond-forming events. The reaction is typically initiated by the Michael addition of an enolate to an α,β-unsaturated ketone. youtube.com This is followed by an intramolecular aldol (B89426) condensation, where the newly formed enolate attacks a carbonyl group within the same molecule, leading to the formation of a six-membered ring. tamu.eduquizlet.com Subsequent dehydration of the aldol addition product yields the α,β-unsaturated cyclohexenone. tamu.edu

For example, the synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone can be achieved through the sodium hydroxide-catalyzed reaction of ethyl acetoacetate (B1235776) with trans-chalcone. tamu.edu This reaction proceeds via a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration. tamu.edu

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|

| Ethyl acetoacetate | trans-Chalcone | Sodium hydroxide, 95% Ethanol | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | Classic example of a tandem Michael-aldol reaction. tamu.edu |

| Dibenzyl ketone | Ferrocenyl-substituted chalcones | NaOH or tert-BuOK, Solvent-free, 55°C | Ferrocenylcyclohexenones | Efficient and environmentally friendly solvent-free synthesis. tandfonline.com |

| Sulfonamide chalcones | Ethyl acetoacetate | Anhydrous K2CO3, Solvent-free | Sulfonamide cyclohexenones | High yields (up to 95%) under mild, solvent-free conditions. arkat-usa.org |

Rearrangement-Based Synthetic Routes

Rearrangement reactions provide another powerful avenue for the construction of the cyclohexenone framework, often enabling the formation of complex structures from readily available starting materials.

Strategies Employing Oxy-Cope Type-Sigmatropic Rearrangements

The oxy-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement, has been effectively utilized in the synthesis of cyclohexenone derivatives. wikipedia.orgmasterorganicchemistry.com This reaction involves the thermal or base-catalyzed rearrangement of a 1,5-dien-3-ol to an unsaturated carbonyl compound. wikipedia.org The driving force for this transformation is often the formation of a stable carbonyl group through keto-enol tautomerization. wikipedia.org

A notable application of this strategy involves the reaction of phenylpyruvic acid with enones. The process is initiated by the formation of a hemiketal intermediate, which then undergoes an oxy-Cope rearrangement. This is followed by an intramolecular aldol condensation to yield the final cyclohexenone product. nih.gov This method has been shown to be highly effective, particularly under microwave irradiation, which can significantly enhance reaction rates and yields. The choice of solvent can also influence the stereochemical outcome of the reaction. For example, using toluene (B28343) as a solvent tends to favor the formation of anti diastereomers, while aqueous conditions often lead to syn products. nih.govacs.org

Organocatalytic Approaches to Diphenylcyclohexenone Architectures

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to traditional metal-based catalysts. wikipedia.org In the context of 2,3-diphenylcyclohex-2-en-1-one synthesis, organocatalysts, particularly chiral secondary amines like proline and its derivatives, have been instrumental in controlling the stereochemical outcome of key bond-forming reactions. wikipedia.orgresearchgate.net

Organocatalysts can activate substrates through the formation of enamine or iminium ion intermediates. wikipedia.orgthieme-connect.de In the synthesis of cyclohexenones, the reaction of enals with α,α'-diaryl-substituted acetones catalyzed by chiral secondary amines can provide enantioenriched 3-hydroxy cyclohexanones through a tandem Michael-intramolecular aldol reaction. rsc.org The stereoselectivity of this process can be highly dependent on the reaction conditions. rsc.org Furthermore, the merger of organocatalysis with other catalytic modes, such as photoredox catalysis, has expanded the scope of these transformations, enabling novel and challenging synthetic disconnections. nih.gov Asymmetric organocatalysis has been successfully applied to various reactions leading to cyclohexenone cores, including Michael additions and Diels-Alder reactions. nih.govsemanticscholar.org

| Reactants | Organocatalyst | Reaction Type | Product | Key Findings |

|---|---|---|---|---|

| Enals and α,α'-diaryl-substituted acetones | (S)-1-(2-pyrrolidinylmethyl) pyrrolidine | Tandem Michael-intramolecular aldol reaction | Enantioenriched 2,5,6-trisubstituted-3-hydroxy cyclohexanones | Highly diastereo- and enantioselective, with stereoselection dependent on reaction conditions. rsc.org |

| Cinnamaldehyde and Ethyl 4-diethoxyphosphoryl-3-oxobutanoate | Diphenylprolinol silyl (B83357) ether | Domino Michael-Knoevenagel condensation | Optically active 6-substituted-3-diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates | Good yields and excellent enantioselectivities. au.dk |

| Acetone (B3395972) and aromatic aldehydes | L-proline | Five-step domino reaction | 5-substituted-3-methylcyclohex-2-en-1-ones | A simple strategy for the synthesis of substituted cyclohexenones. researchgate.net |

Green Chemistry Principles in 2,3-Diphenylcyclohex-2-en-1-one Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 2,3-Diphenylcyclohex-2-en-1-one and its derivatives. acs.orgyoutube.com Key aspects of green chemistry include the use of safer solvents, catalysis over stoichiometric reagents, and energy efficiency. youtube.com

Development of One-Pot Procedures

A notable one-pot approach involves the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. masterorganicchemistry.comnih.gov For instance, the reaction of 1,3-diaryl-2-propen-1-ones (chalcones) with an active methylene (B1212753) compound like ethyl acetoacetate can be performed in a single step to yield substituted cyclohexenones. scholarsresearchlibrary.com

Another innovative one-pot method allows for the in situ formation of the enone precursor followed by its subsequent reaction. A study on the synthesis of 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid demonstrated that the enone can be generated in situ from an aromatic aldehyde and a ketone, which then reacts with phenylpyruvic acid under microwave-assisted conditions to form the final cyclohexenone product. acs.org This approach bypasses the need to isolate the intermediate enone, streamlining the synthetic process. acs.org

The following table summarizes a representative one-pot synthesis of a diphenylcyclohexenone derivative:

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| Phenylpyruvic acid, Acetone, Benzaldehyde | NaOH, tert-butanol | Microwave, 135 °C, 30 min | 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid (anti-isomer) | 31% | acs.org |

| 1,3-Diaryl-2-propen-1-ones, Ethyl acetoacetate | Potassium carbonate | Solvent-free, Microwave (160W), 2-5 min | Substituted cyclohexenones | High | scholarsresearchlibrary.com |

Solvent-Minimization and Microwave-Assisted Syntheses

The principles of green chemistry have driven the adoption of solvent-minimization and energy-efficient techniques in organic synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scholarsresearchlibrary.comrsc.org

The synthesis of substituted cyclohexenones has been shown to benefit significantly from microwave irradiation, especially when combined with solvent-free conditions. scholarsresearchlibrary.comrsc.org In a microwave-assisted Robinson annulation for the synthesis of substituted cyclohexenones, the reaction of 1,3-diaryl-2-propen-1-ones and ethyl acetoacetate was complete in 2-5 minutes, affording high yields without the use of a solvent. scholarsresearchlibrary.com This stands in stark contrast to conventional methods that often require prolonged heating in organic solvents. scholarsresearchlibrary.com

Microwave assistance has also been successfully applied to the synthesis of precursors for diphenylcyclohexenones. For example, the synthesis of 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid from phenylpyruvic acid and 4-phenyl-3-buten-2-one (B7806413) was achieved in just 15 minutes under microwave irradiation at 135 °C in toluene, yielding the anti-diastereomer with high stereoselectivity. acs.org

The following table provides details of a microwave-assisted synthesis of a diphenylcyclohexenone derivative:

| Reactants | Solvent | Conditions | Product | Yield | Reference |

| Phenylpyruvic acid, 4-Phenyl-3-buten-2-one | Toluene | Microwave, 135 °C, 15 min | 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid (anti-isomer) | 86% | acs.org |

| Cyclopentanone or Cyclohexanone (B45756), Aromatic aldehydes | None (solvent-free) | Microwave irradiation | E,E′-α,α′-bis(substituted benzylidene) cycloalkanones | High | rsc.org |

These advanced synthetic methodologies highlight the progress in creating complex chemical structures like 2,3-diphenylcyclohex-2-en-1-one and its analogues in a more efficient and environmentally conscious manner. The development of one-pot procedures and the application of microwave technology are key to the future of sustainable chemical synthesis.

Elucidation of Reaction Mechanisms for 2,3 Diphenylcyclohex 2 En 1 One Transformations

Fundamental Mechanisms of Nucleophilic Additions to Enone Systems

The enone moiety of 2,3-diphenylcyclohex-2-en-1-one features two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the conjugated system. This duality allows for two primary modes of nucleophilic attack. The regioselectivity of the addition is largely determined by the nature of the nucleophile, often categorized as "hard" or "soft," and the reaction conditions.

Conjugate addition, also known as Michael addition or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this mechanism, a nucleophile attacks the electrophilic β-carbon of the enone. This attack is favored by softer, more polarizable nucleophiles, such as enolates, Gilman reagents (lithium organocuprates), and thiols. wikipedia.orgmdpi.com

The mechanism proceeds as follows:

The nucleophile adds to the β-carbon (C-3), pushing the π-electrons of the C=C double bond onto the α-carbon.

This is followed by a tautomerization of the resulting enolate intermediate. The π-electrons from the C-α and C-carbonyl bond shift to form a new C=O bond, while the electrons from the original carbonyl double bond move to the oxygen atom.

For cyclohexenone systems, this reaction is a powerful tool for carbon-carbon bond formation. mdpi.com

Direct addition, or 1,2-addition, involves the nucleophilic attack directly at the carbonyl carbon. This pathway is generally favored by "hard," less polarizable nucleophiles, such as organolithium compounds and Grignard reagents. wikipedia.org These highly reactive nucleophiles react rapidly and irreversibly under kinetic control at the most polarized site, which is the carbonyl carbon.

The mechanism for direct addition is more straightforward:

The nucleophile attacks the electrophilic carbonyl carbon (C-1).

The π-electrons of the C=O bond move to the oxygen atom, forming a metal alkoxide intermediate.

Subsequent aqueous workup protonates the alkoxide to yield an allylic alcohol. In the case of cyclohex-2-en-1-one reacting with lithium diphenylcuprate, this would result in a 1,2-diphenylcyclohex-3-en-1-ol. brainly.com

| Addition Type | Attacked Carbon | Typical Nucleophiles | Intermediate | Final Product |

| Conjugate (1,4) Addition | β-Carbon | Organocuprates, Enolates, Thiols | Enolate | Saturated Ketone |

| Direct (1,2) Addition | Carbonyl Carbon | Organolithiums, Grignard Reagents | Alkoxide | Allylic Alcohol |

Detailed Mechanistic Pathways of Condensation Reactions

The synthesis of the 2,3-diphenylcyclohex-2-en-1-one skeleton is often achieved through a sequence of reactions known as the Robinson annulation. This powerful ring-forming method combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. masterorganicchemistry.comlibretexts.org The process builds a cyclohexenone derivative by adding a new ring to an existing system. uitm.edu.my

Michael Addition: The reaction typically begins with the base-catalyzed reaction between a ketone (acting as the Michael donor after deprotonation) and an α,β-unsaturated ketone (the Michael acceptor). For the synthesis of a diphenylcyclohexenone derivative, a potential pathway involves the Michael addition of an enolate to a chalcone (B49325) (1,3-diphenyl-2-propen-1-one). rsc.orgnih.gov This step forms a 1,5-dicarbonyl compound. youtube.com

Intramolecular Aldol Condensation: The newly formed 1,5-diketone is then subjected to a second base-catalyzed reaction. An enolate is formed by deprotonation at an α-carbon. This enolate then attacks the other carbonyl group within the same molecule. youtube.com This intramolecular attack is favored when it leads to the formation of a stable five- or six-membered ring. masterorganicchemistry.com The initial aldol addition product is a β-hydroxy ketone, which readily undergoes dehydration (elimination of a water molecule) under the reaction conditions (often with heating) to form a stable, conjugated α,β-unsaturated ketone, yielding the final cyclohexenone product. masterorganicchemistry.comyoutube.com

This sequence provides a versatile route to various substituted cyclohexenones, including those with phenyl groups at different positions depending on the choice of starting materials. uitm.edu.myrsc.orguitm.edu.my

Photochemical Rearrangement Mechanisms in Diphenylcyclohexenones

Diphenylcyclohexenones exhibit fascinating reactivity when exposed to ultraviolet light, undergoing complex structural reorganizations. These photorearrangements are distinct from their ground-state reactions and provide pathways to unique molecular architectures.

A key photochemical reaction of 4,4-diphenylcyclohex-2-en-1-one, a structural isomer of the title compound, is the Type B enone photorearrangement. researchgate.net This reaction, extensively studied by Zimmerman and others, involves the migration of one of the phenyl groups from the C-4 position to the adjacent C-3 (β) position, accompanied by the formation of a cyclopropane (B1198618) ring. acs.orgresearchgate.netcdnsciencepub.com

The established mechanism for the rearrangement of 4,4-diphenylcyclohexenone is as follows:

Upon absorption of UV light, the molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet excited state. researchgate.net

From the triplet state, a 1,2-phenyl shift occurs from C-4 to C-3. This migration is accompanied by cyclopropane ring formation between C-4 and C-5.

This process proceeds through a biradical intermediate, ultimately leading to the formation of stereoisomeric 5,6-diphenylbicyclo[3.1.0]hexan-2-ones as the major products. researchgate.netresearchgate.net

This rearrangement is highly efficient, although the quantum yield can be influenced by factors such as steric acceleration and resonance stabilization of the intermediate biradical. researchgate.netcdnsciencepub.com For instance, the quantum yield for the rearrangement of 4,4-diphenylcyclohex-2-en-1-one is significantly lower than that of an acyclic analogue, a difference attributed to steric factors and the stability of the intermediates. researchgate.netcdnsciencepub.com

| Compound | Product | Quantum Yield (Φ) | Reference |

| 4,4-Diphenylcyclohex-2-en-1-one | trans-5,6-Diphenylbicyclo[3.1.0]hexan-2-one | 0.043 | cdnsciencepub.com |

| trans-1,4,4,4-Tetraphenylbut-2-en-1-one | trans-1-Benzoyl-2,2,3-triphenylcyclopropane | 0.4 | researchgate.netcdnsciencepub.com |

Studies on migratory aptitudes have shown a preference for electron-withdrawing groups on the migrating phenyl ring, suggesting that the migration proceeds through a state with odd-electron capabilities at the β-carbon rather than an electron-deficient one. researchgate.net

The Type B aryl migration photorearrangement is mechanistically classified as a di-π-methane rearrangement. researchgate.netcdnsciencepub.comgacariyalur.ac.in This is a general photochemical process for molecules containing two π-systems (in this case, a C=C double bond and a phenyl group) separated by a single sp³-hybridized carbon atom (a "methane" carbon). wikipedia.orgscribd.com

The general di-π-methane mechanism involves the photochemical reorganization of a 1,4-diene or an allyl-substituted aromatic system to form a vinyl- or aryl-substituted cyclopropane. gacariyalur.ac.in The reaction formally consists of a 1,2-shift of one π-group and the formation of a new bond between the outer carbons of the non-migrating π-system. gacariyalur.ac.in The aryl migration in 4,4-diphenylcyclohexenone perfectly fits this pattern: the C-4 carbon is the sp³-hybridized center separating the enone's C=C π-system and the π-system of one of the phenyl groups. The reaction proceeds via the triplet excited state, which is common for cyclic dienes where free rotation is restricted. wikipedia.org

Mechanistic Studies of Pericyclic Reactions, including Electrocyclizations

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of concerted reactions in organic chemistry. Electrocyclizations, a key type of pericyclic reaction, involve the intramolecular formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product.

A thorough review of the scientific literature indicates a primary focus on the photochemical rearrangements of other isomers of diphenylcyclohexenone, particularly 4,4-diphenylcyclohex-2-en-1-one and 6,6-diphenylcyclohex-2-en-1-one. These studies have detailed complex mechanistic pathways, such as the di-π-methane rearrangement. However, specific mechanistic investigations into the pericyclic reactions, including electrocyclizations, of 2,3-Diphenylcyclohex-2-en-1-one are not extensively documented in the available research. Consequently, a detailed discussion of the specific modes of reaction (e.g., conrotatory vs. disrotatory motion) and the stereochemical outcomes for this particular isomer cannot be provided at this time.

Base-Catalyzed Autoxidation (BCA) Mechanisms and Keto Hydroperoxide Rearrangements

Base-catalyzed autoxidation (BCA) is a process where organic compounds are oxidized by molecular oxygen in the presence of a base. This reaction often proceeds via radical mechanisms and can involve the formation and subsequent rearrangement of hydroperoxide intermediates.

Investigations into the BCA of substituted cyclohexenones have provided insights into these complex transformations. For instance, studies on 6,6-diphenylcyclohex-2-en-1-one under base-catalyzed or superoxide-mediated conditions have been reported. researchgate.netosti.gov These studies rationalize the formation of various oxidation products through the initial formation of a keto hydroperoxide, which then undergoes rearrangement. researchgate.netosti.govlookchem.com The reaction of 6,6-disubstituted systems can yield products such as 2,3-epoxycyclohexanones and oxidative cleavage products. researchgate.netosti.gov In a specific case, the tert-butoxide-mediated BCA of 6,6-diphenylcyclohex-2-en-1-one was found to yield a cyclopentene (B43876) hydroxy acid in addition to an epoxide, highlighting the complex rearrangement pathways of the keto hydroperoxide intermediate. researchgate.netosti.gov

However, specific studies detailing the base-catalyzed autoxidation mechanisms and the precise nature of keto hydroperoxide rearrangements for 2,3-Diphenylcyclohex-2-en-1-one are not present in the reviewed literature. While the principles of BCA are general, the specific products and mechanistic pathways are highly dependent on the substitution pattern of the cyclohexenone ring. Without direct experimental or computational data for the 2,3-diphenyl isomer, a detailed elucidation of its BCA mechanism remains speculative.

Reactivity Profiles and Functional Group Interconversions of 2,3 Diphenylcyclohex 2 En 1 One

Reactions with Organometallic Reagents (e.g., Grignard, Organocopper)

The enone functionality of 2,3-diphenylcyclohex-2-en-1-one allows for two primary modes of attack by organometallic reagents: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition (Michael addition) to the β-carbon of the alkene. The choice between these pathways is influenced by the nature of the organometallic reagent.

Grignard Reagents: Grignard reagents (RMgX) are known to react with α,β-unsaturated ketones via both 1,2- and 1,4-addition pathways. masterorganicchemistry.com The regioselectivity is sensitive to steric hindrance around the carbonyl group and the β-carbon. For instance, the reaction of phenylmagnesium bromide with 3-ethoxy-2-cyclohexenone, a related system, leads to the 3-substituted product through nucleophilic addition. In the case of 2,3-diphenylcyclohex-2-en-1-one, the bulky phenyl groups at the 2- and 3-positions can influence the approach of the Grignard reagent, potentially favoring one addition mode over the other.

Organocopper Reagents (Gilman Reagents): In contrast to Grignard reagents, organocopper reagents, such as lithium dialkylcuprates (R₂CuLi), are known to almost exclusively favor 1,4-conjugate addition to α,β-unsaturated ketones. masterorganicchemistry.com This high regioselectivity makes them valuable tools for the introduction of alkyl or aryl groups at the β-position of the enone system. The reaction of 2,3-diphenylcyclohex-2-en-1-one with an organocuprate would be expected to yield a 3,4-disubstituted cyclohexanone (B45756) derivative. This preference is attributed to the "softer" nature of the organocopper nucleophile, which preferentially attacks the "softer" electrophilic β-carbon of the enone. masterorganicchemistry.com

| Organometallic Reagent | Expected Major Product Type with 2,3-Diphenylcyclohex-2-en-1-one | Key Factors Influencing Reactivity |

|---|---|---|

| Grignard Reagents (e.g., PhMgBr) | Mixture of 1,2-addition and 1,4-addition products | Steric hindrance, reaction conditions (temperature, solvent) masterorganicchemistry.com |

| Organocopper Reagents (e.g., (CH₃)₂CuLi) | 1,4-conjugate addition product (3,4-disubstituted cyclohexanone) | "Soft" nature of the nucleophile, inherent preference for conjugate addition masterorganicchemistry.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in 2,3-diphenylcyclohex-2-en-1-one can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings. The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

In a typical Diels-Alder reaction, 2,3-diphenylcyclohex-2-en-1-one would react with a conjugated diene. The stereoselectivity of the reaction is a key feature, often leading to the formation of specific stereoisomers. For example, the Diels-Alder reaction can be a stereoselective pathway to construct the cyclohexenone ring itself, which is then oxidized to the enone. The use of Lewis acid catalysts can enhance the rate and stereoselectivity of Diels-Alder reactions involving enones by coordinating to the carbonyl oxygen, thereby lowering the LUMO energy of the dienophile. researchgate.net

While specific examples of Diels-Alder reactions with 2,3-diphenylcyclohex-2-en-1-one as the starting dienophile are not extensively detailed in the provided search results, the general principles of enone reactivity in cycloadditions are well-established. mdpi.com The reaction of related cyclohexenone systems with dienes like furan (B31954) derivatives demonstrates the utility of this approach in building complex polycyclic frameworks. researchgate.net

Electrophilic Transformations

Electrophilic attack on 2,3-diphenylcyclohex-2-en-1-one can occur at several sites, including the oxygen of the carbonyl group, the α-carbon, and the phenyl rings. The enone functionality itself can act as a Michael acceptor, facilitating nucleophilic addition reactions.

One notable electrophilic transformation is Friedel-Crafts acylation, which can introduce aryl groups onto the cyclohexenone core. However, for 2,3-diphenylcyclohex-2-en-1-one, the existing phenyl groups are more likely to undergo electrophilic aromatic substitution. The directing effects of the substituents on the phenyl rings would govern the position of further substitution.

Selective Reduction Methodologies

The reduction of 2,3-diphenylcyclohex-2-en-1-one presents a challenge in chemoselectivity due to the presence of two reducible functional groups: the carbon-carbon double bond and the carbonyl group. Different reducing agents can be employed to selectively target one of these groups.

For instance, catalytic hydrogenation with a suitable catalyst (e.g., palladium on carbon) would typically reduce both the double bond and the carbonyl group, leading to 2,3-diphenylcyclohexanol. However, under carefully controlled conditions, it might be possible to achieve selective reduction of the double bond.

The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is known to reduce ketones to the corresponding methylene (B1212753) group. juniperpublishers.com However, for α,β-unsaturated ketones, this reaction can sometimes lead to unexpected dimerization products. juniperpublishers.com The reduction of 4,4-diphenylcyclohex-2-en-1-one, a related compound, with zinc dust in hydrochloric acid has been shown to yield different products depending on the acid concentration. juniperpublishers.com

Oxidative Functionalization Reactions

The oxidation of 2,3-diphenylcyclohex-2-en-1-one can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially cleave the cyclohexene (B86901) ring or oxidize the phenyl groups.

A more controlled oxidative functionalization could involve epoxidation of the double bond, followed by ring-opening reactions to introduce new functional groups. Additionally, the phenyl rings can be functionalized through oxidative coupling reactions. For example, reaction with iodine in dimethyl sulfoxide (B87167) (DMSO) can promote the formation of biphenyl (B1667301) derivatives.

Vilsmeier-Haack Reagent Applications for Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and activated methyl/methylene groups. wikipedia.orgorganic-chemistry.org The reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), generates a chloroiminium ion (Vilsmeier reagent) which acts as the electrophile. wikipedia.org

In the context of 2,3-diphenylcyclohex-2-en-1-one, the Vilsmeier-Haack reagent could potentially react in a few ways. The electron-rich phenyl groups could undergo formylation, leading to the introduction of an aldehyde group on one or both rings. Alternatively, if there are any activated methyl or methylene groups in a modified version of the core structure, they could also be formylated. semanticscholar.org For instance, the reaction of 3,5-diphenylcyclohex-2-en-1-one with POCl₃/DMF has been reported to yield 1-chloro-3,5-diphenylcyclohex-2-en-2-carbaldehyde. researchgate.net This suggests that the Vilsmeier-Haack reaction can lead to formylation at the C-2 position of the cyclohexenone ring.

| Reaction Type | Reagents | Potential Product(s) | Reference |

|---|---|---|---|

| Formylation | Vilsmeier-Haack Reagent (POCl₃/DMF) | Formylated phenyl rings or formylation at the C-2 position of the cyclohexenone ring (e.g., 1-chloro-3,5-diphenylcyclohex-2-en-2-carbaldehyde from a related compound) | semanticscholar.orgresearchgate.net |

Derivatization Strategies and Analog Development from the 2,3 Diphenylcyclohex 2 En 1 One Core

Synthesis of Ketone Derivatives (e.g., Hydrazones, Semicarbazones)

The carbonyl group of 2,3-diphenylcyclohex-2-en-1-one and its isomers is readily derivatized through condensation reactions with nitrogen-based nucleophiles to yield compounds such as hydrazones and semicarbazones. These derivatives are often stable, crystalline solids and can serve as important intermediates for further synthetic transformations.

Research has shown that 3,5-diphenylcyclohex-2-en-1-one can be effectively converted into its corresponding semicarbazone and hydrazone. researchgate.nettandfonline.com The reaction with semicarbazide (B1199961) hydrochloride leads to the formation of 3,5-diphenylcyclohex-2-en-1-semicarbazone. researchgate.nettandfonline.comtandfonline.com Similarly, treatment with hydrazine (B178648) hydrate (B1144303) results in the synthesis of 3,5-diphenylcyclohex-2-en-1-hydrazone. researchgate.nettandfonline.comtandfonline.com These reactions typically proceed by heating the starting ketone with the respective reagent in a suitable solvent.

These ketone derivatives are not merely simple functional group transformations; they are key precursors for building more complex molecular structures. For instance, the hydrazone derivative is a crucial intermediate for synthesizing various fused heterocyclic systems. researchgate.nettandfonline.com

Table 1: Synthesis of Ketone Derivatives from Diphenylcyclohex-2-en-1-one

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3,5-Diphenylcyclohex-2-en-1-one | Semicarbazide Hydrochloride | 3,5-Diphenylcyclohex-2-en-1-semicarbazone | researchgate.nettandfonline.com |

| 3,5-Diphenylcyclohex-2-en-1-one | Hydrazine Hydrate | 3,5-Diphenylcyclohex-2-en-1-hydrazone | researchgate.nettandfonline.com |

Annulation Reactions to Form Fused Heterocyclic Systems (e.g., Indazoles, Benzodiazepines, Thiazoles)

The 2,3-diphenylcyclohex-2-en-1-one core is an excellent substrate for annulation reactions, which involve the construction of a new ring fused to the existing cyclohexene (B86901) framework. This strategy has been successfully employed to synthesize a variety of biologically relevant heterocyclic systems, including indazoles, benzodiazepines, and thiazoles.

Indazoles: Fused indazole derivatives can be prepared from diphenylcyclohexenone precursors. One approach involves the Vilsmeier-Haack reagent (POCl₃/DMF), which reacts with 3,5-diphenylcyclohex-2-en-1-one to form an intermediate that, upon treatment with hydrazine hydrate, yields a 4,6-diphenyl-4,5-dihydro-1H-indazole derivative. rsc.orgresearchgate.net Another method involves the cyclization of ethyl 6-(4-substitutedphenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate with hydrazine hydrate in the presence of acetic acid to produce tetrahydro-3H-indazol-3-ones.

Benzodiazepines: The synthesis of fused benzodiazepines has also been reported. For example, the intermediate formed from the Vilsmeier reaction on 3,5-diphenylcyclohex-2-en-1-one can be reacted with ethylenediamine (B42938) to produce 6,8-diphenyl-2,3,4,6-tetrahydro-1H-benzo[1,4-e]diazepine. researchgate.net The general synthesis of 1,5-benzodiazepines often involves the condensation of an appropriate diamine, like o-phenylenediamine, with a ketone. nih.gov

Thiazoles: Thiazole (B1198619) rings can be fused to the diphenylcyclohexenone framework through multi-step synthetic sequences. A common strategy involves the initial formation of a thiosemicarbazone or a related hydrazine intermediate from the starting ketone. researchgate.netsapub.org This intermediate then undergoes cyclization with reagents such as α-haloketones (e.g., chloroacetone, phenacyl bromide) or chloroacetic acid to construct the thiazole ring. sapub.org For example, 1-(3,5-diphenylcyclohex-2-enylidene)hydrazine can be used to synthesize various thiazolidinone and thiazoline (B8809763) derivatives. sapub.org

Table 2: Annulation Reactions for Fused Heterocyclic Systems

| Starting Material Derivative | Reagent(s) | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 3,5-Diphenylcyclohex-2-en-1-one | 1. POCl₃/DMF 2. Hydrazine Hydrate | 4,6-Diphenyl-4,5-dihydro-1H-indazole | rsc.orgresearchgate.net |

| 3,5-Diphenylcyclohex-2-en-1-one | 1. POCl₃/DMF 2. Ethylenediamine | 6,8-Diphenyl-2,3,4,6-tetrahydro-1H-benzo[1,4-e]diazepine | researchgate.net |

| 1-(3,5-Diphenylcyclohex-2-enylidene)hydrazine | Chloroacetic acid or ethyl bromoacetate | 2-(3,5-Diphenylcyclohex-2-enylidene)hydrazono-3-phenylthiazolidin-4-one | sapub.org |

| 1-(3,5-Diphenylcyclohex-2-enylidene)hydrazine | Chloroacetone or Phenacyl Bromide | 2-((3,5-Diphenylcyclohex-2-enylidene)hydrazono)-4-substituted-3-phenyl-2,3-dihydrothiazole | sapub.org |

Photochemical Routes to Bicyclo[3.1.0]hexan-2-one Derivatives

The photochemical behavior of cyclohexenone systems is a well-studied area of organic chemistry, and diphenylcyclohexenones are no exception. Irradiation with UV light can induce intramolecular rearrangements to form bicyclo[3.1.0]hexan-2-one derivatives. This transformation, often referred to as a Type A rearrangement for cyclohexenones, provides a synthetic route to strained, bicyclic structures that would be challenging to access through thermal reactions.

Studies on 4,4-diphenylcyclohexenones have shown that upon irradiation, a phenyl group migrates to the beta-carbon of the enone system, leading to the formation of bicyclo[3.1.0]hexan-2-one photoproducts. nih.gov This rearrangement proceeds through a triplet excited state and involves the formation of a bridged intermediate. nih.gov The stereoselectivity of this reaction can be influenced by the substitution pattern on the cyclohexenone ring and the reaction conditions, such as the solvent. nih.gov For instance, the photochemistry of 6-substituted 4,4-diphenylcyclohexenones in benzene (B151609) shows a preference for the migration of the cis-phenyl group. nih.gov

While much of the detailed mechanistic work has been performed on 4,4-diphenylcyclohexenones, the general photochemical principles are applicable to other isomers. nih.gov The irradiation of 2,3-diphenylcyclohex-2-en-1-one is expected to follow a similar pathway, leading to the formation of a 1,6-diphenylbicyclo[3.1.0]hexan-2-one derivative. The exact structure and stereochemistry of the product would depend on the specific reaction conditions and the excited state dynamics. These bicyclo[3.1.0]hexan-2-one products can themselves undergo further photochemical or thermal rearrangements to yield other complex structures, such as substituted phenols. researchgate.netresearchgate.net

Table 3: Photochemical Rearrangement to Bicyclo[3.1.0]hexan-2-one Derivatives

| Starting Material | Reaction Type | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 4,4-Diphenylcyclohexenone | Photochemical Rearrangement | Phenyl group migration from C-4 to C-3 | 5,5-Diphenylbicyclo[3.1.0]hexan-2-one | nih.gov |

| 6-Substituted 4,4-Diphenylcyclohexenone | Photochemical Rearrangement | Stereoselective phenyl group migration | endo-3-Substituted-5,5-diphenylbicyclo[3.1.0]hexan-2-one | nih.gov |

| 2,3-Diphenylcyclohex-2-en-1-one | Photochemical Rearrangement (Predicted) | Phenyl group migration | 1,6-Diphenylbicyclo[3.1.0]hexan-2-one | N/A |

Stereochemical Control and Asymmetric Synthesis Involving 2,3 Diphenylcyclohex 2 En 1 One

Diastereoselective Synthesis of 2,3-Diphenylcyclohex-2-en-1-one and its Derivatives

The synthesis of substituted cyclohexenones often leads to the formation of multiple stereocenters, making diastereoselectivity a key consideration. Research into the synthesis of derivatives of 2,3-diphenylcyclohex-2-en-1-one has revealed methods to control the relative stereochemistry of these newly formed chiral centers.

A notable example is the synthesis of 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid, a close analog of the target compound. The reaction between phenylpyruvic acid and 4-phenyl-3-buten-2-one (B7806413) in water yields a mixture of anti and syn diastereomers. acs.org Specifically, the ratio of the enantiomeric pairs (RR/SS, anti) to (RS/SR, syn) was found to be 64:36. acs.org This demonstrates a degree of diastereoselectivity in the formation of the cyclohexenone ring.

In a broader context, the diastereoselective synthesis of highly substituted cyclohexenones can be achieved through cascade Michael-aldol reactions. beilstein-journals.org These reactions, involving various Michael donors and acceptors, can lead to the formation of functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.org For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst has been shown to produce highly substituted cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Another approach involves the base-mediated multi-component reaction of acetophenone, aromatic aldehydes, and acetoacetanilide, which results in highly substituted 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. scispace.com This reaction generates two chiral centers at C-1 and C-6, and the diastereoselectivity can be influenced by the reaction conditions and the nature of the substituents. scispace.com

Table 1: Diastereoselective Synthesis of Cyclohexenone Derivatives

| Reactants | Product | Diastereomeric Ratio (anti:syn) | Reference |

| Phenylpyruvic acid and 4-phenyl-3-buten-2-one | 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid | 64:36 | acs.org |

Enantioselective Organocatalytic Approaches to Chiral Cyclohexenones

The synthesis of enantiomerically enriched chiral cyclohex-2-enones is a significant goal in organic synthesis due to their utility as building blocks for natural products and pharmaceuticals. rsc.orgresearchgate.net Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the construction of these valuable skeletons. rsc.orgresearchgate.net

Various organocatalytic strategies have been developed to access chiral cyclohexenones. One common approach is the kinetic resolution of racemic starting materials. For example, the intramolecular aldolization of 6-aryl-2,6-hexanediones catalyzed by chiral secondary amines can provide both enantiomers of the resulting cyclohexenones with moderate to good enantioselectivity. rsc.org

Tandem reactions that combine conjugate addition and aldol (B89426) condensation are also effective. A bisperfluorotoluyl-BINOL catalyzed conjugate addition of trifluoroborate salts to doubly vinylogous esters, followed by an aldol condensation, has been shown to produce chiral δ-substituted cyclohexenones in high yields and with excellent enantioselectivities (89-98% ee). nih.govnsf.gov This method highlights the potential for creating stereocenters at positions remote from the initial reaction site.

The development of new methodologies and more efficient catalyst systems remains an active area of research. rsc.org These advancements are crucial for the practical and large-scale synthesis of enantio-enriched cyclohex-2-enone skeletons. rsc.org

Table 2: Enantioselective Organocatalytic Synthesis of Chiral Cyclohexenones

| Catalytic System | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Chiral secondary amine | Intramolecular aldolization (Kinetic resolution) | Moderate to good | rsc.org |

| Bisperfluorotoluyl-BINOL | Conjugate addition-aldol condensation | 89-98% | nih.govnsf.gov |

Stereospecificity in Photochemical Processes

The photochemistry of cyclohexenones often involves fascinating rearrangements that can proceed with a high degree of stereospecificity. In the case of 4,4-diphenylcyclohexenones, which are structurally related to 2,3-diphenylcyclohex-2-en-1-one, photochemical irradiation leads to a type A rearrangement. encyclopedia.pub This process involves the migration of one of the phenyl groups to the beta-carbon of the enone system, resulting in the formation of a bicyclo[3.1.0]hexanone photoproduct. nih.gov

The stereoselectivity of this rearrangement is a key feature. Studies on C-6 monosubstituted 4,4-diphenylcyclohexenones have shown a distinct preference for the migration of the cis-phenyl group (relative to the substituent at C-6). nih.gov This leads to the formation of a bicyclo[3.1.0]hexanone where the original C-6 substituent is in an endo configuration. nih.gov The solvent can play a significant role in the reaction pathway. In benzene (B151609), the bicyclic ketone is the major product, while in methanol, the reaction can be diverted to form 3,4-diphenylcyclohex-2-enes. nih.gov

The photochemistry of 2,6-diphenylcyclohexanone (B1595425) has also been investigated, revealing that the main photolysis products are cis- and trans-1,2-diphenylcyclopentane and cis- and trans-1,5-diphenyl-1-pentene. osti.gov The yields of these products were found to be independent of the starting ketone's configuration. osti.gov These findings underscore the complex nature of photochemical reactions and the importance of stereochemistry in determining the reaction outcome.

Table 3: Photochemical Rearrangements of Diphenylcyclohexenone Derivatives

| Starting Material | Reaction Type | Major Photoproduct | Stereochemical Outcome | Reference |

| C-6 monosubstituted 4,4-diphenylcyclohexenone | Type A rearrangement | Bicyclo[3.1.0]hexanone | Preference for cis-phenyl migration, endo-substituent | nih.gov |

| 2,6-diphenylcyclohexanone | Photolysis | 1,2-diphenylcyclopentane and 1,5-diphenyl-1-pentene | Product yields independent of starting configuration | osti.gov |

Conformational Analysis of Isomers and Stereoisomers

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity and physical properties. For cyclic compounds like 2,3-diphenylcyclohex-2-en-1-one, the ring can adopt various conformations. The conformational analysis of cyclohexene (B86901) and its derivatives has been a subject of extensive study. acs.org The cyclohexene ring itself is known to exist in a half-chair conformation. acs.org

For substituted cyclohexenones, the preferred conformation is influenced by the steric and electronic interactions of the substituents. In the case of 6-benzoyl-3,5-diphenylcyclohex-2-en-1-one, X-ray crystallographic analysis has shown that the central cyclohexenone ring adopts an envelope conformation. grafiati.com In this conformation, five of the ring atoms are approximately coplanar, while the sixth atom is out of the plane. grafiati.com The dihedral angles between the mean plane of the cyclohexenone ring and the various phenyl substituents provide further insight into the molecule's three-dimensional structure. grafiati.com

The study of different stereoisomers is essential for a complete conformational picture. Stereoisomers are molecules that have the same constitution but differ in the spatial arrangement of their atoms. scribd.com Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org The relative stabilities of different conformers and stereoisomers can be assessed through computational methods and experimental techniques like NMR spectroscopy. For instance, the use of chiral derivatizing agents, such as mandelate (B1228975) derivatives, allows for the determination of enantiomeric purity and absolute configuration of cyclohexenols through NMR analysis of the resulting diastereomers. semanticscholar.org This approach relies on the different magnetic environments experienced by the nuclei in the different diastereomeric conformations. semanticscholar.org

Table 4: Conformational Features of Cyclohexenone Derivatives

| Compound | Ring Conformation | Key Conformational Details | Reference |

| 6-Benzoyl-3,5-diphenylcyclohex-2-en-1-one | Envelope | Dihedral angles between the cyclohexenone ring and phenyl groups determined. | grafiati.com |

| Cyclohexene | Half-chair | General conformation for the parent ring system. | acs.org |

Computational and Theoretical Investigations of 2,3 Diphenylcyclohex 2 En 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), for 2,3-Diphenylcyclohex-2-en-1-one were found.

There were no available research findings or data tables concerning the geometry optimization or the conformational energy landscape of 2,3-Diphenylcyclohex-2-en-1-one.

Detailed electronic structure analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy gap, and molecular orbital diagrams for 2,3-Diphenylcyclohex-2-en-1-one, was not found in the searched literature.

Molecular Dynamics and Simulation Studies

No molecular dynamics or other simulation studies for 2,3-Diphenylcyclohex-2-en-1-one have been published in the available scientific literature.

Theoretical Exploration of Reaction Pathways and Transition States

There is no available information from theoretical explorations of reaction pathways or transition states involving 2,3-Diphenylcyclohex-2-en-1-one.

Analysis of Bonding Characteristics and Intermolecular Interactions (e.g., QTAIM, NBO, Hirshfeld Surface Analysis)

Analyses of bonding characteristics and intermolecular interactions using methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, or Hirshfeld surface analysis for 2,3-Diphenylcyclohex-2-en-1-one were not found in the public domain.

Synthetic Utility of 2,3 Diphenylcyclohex 2 En 1 One As a Key Synthon

Applications in the Construction of Complex Polycyclic Natural Products

There is a lack of specific documented applications of 2,3-Diphenylcyclohex-2-en-1-one in the total synthesis of complex polycyclic natural products. While the broader class of cyclohexenones serves as a versatile starting material for constructing such intricate molecular architectures, detailed research findings or synthetic schemes employing the 2,3-diphenyl isomer for this purpose are not readily found in the current body of scientific literature. General strategies involving cyclohexenones in natural product synthesis often utilize reactions like the Diels-Alder cycloaddition, Michael additions, and various annulation reactions to build polycyclic systems. researchgate.netnih.gov

Role as a Chiral Building Block in Enantioselective Syntheses

The use of 2,3-Diphenylcyclohex-2-en-1-one as a chiral building block in enantioselective synthesis is not well-documented. Enantioselective synthesis, which is crucial for the preparation of chiral drugs and bioactive molecules, often employs chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. While there are methods for the enantioselective synthesis of various cyclohexenone derivatives, specific examples detailing the application of 2,3-Diphenylcyclohex-2-en-1-one as a starting material to create stereochemically defined products are scarce.

Precursor for Advanced Pharmaceutical and Specialty Chemical Intermediates

The role of 2,3-Diphenylcyclohex-2-en-1-one as a precursor for advanced pharmaceutical and specialty chemical intermediates is not extensively reported. Research on related isomers, such as 3,5-diphenylcyclohex-2-en-1-one, has shown that these compounds can be used to synthesize a variety of heterocyclic compounds, some of which exhibit biological activity. rajpub.comresearchgate.net These derivatives include pyrazoles, thiazoles, and benzothiazepines. However, similar detailed studies on the derivatization of 2,3-Diphenylcyclohex-2-en-1-one for these applications are not prominent in the available literature.

Historical Perspectives and Future Directions in Diphenylcyclohexenone Chemistry

Historical Development of Synthetic Approaches to Diphenylcyclohexenones

The synthesis of cyclohexenone derivatives has been a topic of interest for over a century, with methods evolving from classical condensation reactions to more sophisticated transition-metal-catalyzed approaches. The core strategy for constructing the diphenylcyclohexenone framework often relies on the formation of a six-membered ring through carbon-carbon bond-forming reactions.

Early and foundational methods for synthesizing substituted cyclohexenones frequently involve the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. This cascade reaction, often a variant of the Robinson annulation, has been a workhorse in organic synthesis. For diphenylcyclohexenones, a common approach starts with a chalcone (B49325) (an α,β-unsaturated aromatic ketone). researchgate.net The reaction of a chalcone with a Michael donor like ethyl acetoacetate (B1235776), in the presence of a base, leads to the formation of a cyclohexenone derivative. researchgate.netresearchgate.net This method is versatile and allows for the introduction of various substituents onto the cyclohexenone ring. researchgate.net

Historical investigations into aryl-substituted cyclohexenones, such as the work by Bergmann and collaborators in 1959 on the 4-arylcycloalk-2-en-1-one series, laid crucial groundwork for understanding the synthesis and properties of these compounds. Over the years, numerous methodologies have been developed, demonstrating the robustness of this synthetic platform. These include both conventional heating methods and more modern energy-efficient techniques like microwave irradiation to accelerate the reactions. researchgate.net While many reports focus on isomers like 3,5-diphenylcyclohex-2-en-1-one, the underlying principles are broadly applicable across the class. researchgate.netmdpi.comresearchgate.net More specialized methods, such as the nucleophilic addition of organometallic reagents to activated cyclohexenone precursors, have also been explored. acs.org

| Synthetic Strategy | Key Reagents/Precursors | Reaction Type | Description | Reference |

|---|---|---|---|---|

| Michael-Initiated Ring Closure | Chalcones (e.g., 1,3-Diphenyl-2-propen-1-one), Ethyl Acetoacetate | Michael Addition / Aldol Condensation | A base-catalyzed reaction where ethyl acetoacetate adds to a chalcone, followed by an intramolecular cyclization to form the cyclohexenone ring. A widely used and versatile method. | researchgate.netresearchgate.net |

| Acid-Catalyzed Cyclization | Chalcone, Ethyl Acetoacetate, Sulfuric Acid | Cyclocondensation | An alternative to base-catalyzed methods where acid promotes the cyclization and subsequent decarboxylation to yield the diphenylcyclohexenone product. | mdpi.com |

| Organometallic Addition | 3-Ethoxy-2-cyclohexenone, Phenylmagnesium Bromide (Grignard Reagent) | Nucleophilic Addition | Involves the addition of a phenyl group from a Grignard reagent to an activated cyclohexenone precursor to form the phenyl-substituted ring. | |

| Transition-Metal Mediated Synthesis | Anisole-Chromium Complexes, Nucleophiles | Nucleophilic Aromatic Substitution/Addition | A more advanced method where a chromium tricarbonyl complex activates an aromatic ring towards nucleophilic attack to construct the substituted cyclohexene (B86901) system. | acs.org |

Evolution of Mechanistic Understanding in Enone Photochemistry

The photochemistry of α,β-unsaturated ketones (enones) is a rich and complex field that has fascinated chemists for decades. The journey to understand the light-induced reactions of compounds like 2,3-diphenylcyclohex-2-en-1-one is a story of evolving theories, sophisticated experiments, and the contributions of many pioneers.

Early observations, such as the sunlight-induced transformation of carvone (B1668592) into carvone-camphor in 1908, marked the beginning of enone photochemistry, demonstrating its potential for synthesizing complex molecules. wikipedia.org However, a deep mechanistic understanding took many more decades to develop. The modern era of mechanistic organic photochemistry was shaped by several key figures who dissected the intricate steps involved in these transformations. scripps.edu

The currently accepted mechanism for many enone photoreactions begins with the absorption of UV light, which promotes the enone from its ground state (S₀) to a singlet excited state (S₁). wikipedia.org This state is typically short-lived and undergoes efficient intersystem crossing (ISC) to a more stable triplet excited state (T₁). wikipedia.orgscripps.edu It is this n-π* triplet state that is often the primary reactive species in enone photochemistry. scripps.edumiami.edu

Howard E. Zimmerman's work was particularly seminal in this field. miami.edu His detailed studies on the photochemistry of 4,4-diphenylcyclohexadienone, which undergoes a "Type A" rearrangement to a bicyclic product, provided profound insights. miami.eduencyclopedia.pub Crucially, he contrasted this with the behavior of 4,4-diphenylcyclohexenone, which lacks one of the double bonds. encyclopedia.pub Instead of the Type A rearrangement, this enone undergoes a different photochemical reaction: the migration of a phenyl group from the 4-position to the 3-position. encyclopedia.pubresearchgate.net This reaction highlights that the presence and arrangement of π-bonds are critical in dictating the photochemical outcome.

Other researchers made equally vital contributions. David I. Schuster's work, for instance, was instrumental in determining the lifetimes of reactive intermediates, which helped to disprove earlier mechanistic proposals like the "exciplex mechanism" suggested by E. J. Corey. scripps.edu P. de Mayo established the feasibility of intermolecular [2+2] cycloadditions and was among the first to postulate the triplet state as the reactive species in enones. scripps.edu The collective efforts of these and other scientists established that enone photochemistry proceeds through discrete diradical or zwitterionic intermediates, and that the reaction pathways are governed by factors like triplet state electronics, intermediate lifetimes, and steric effects. scripps.edumiami.edu

| Researcher | Key Contribution | Impact on the Field | Reference |

|---|---|---|---|

| H. E. Zimmerman | Distinguished between cyclohexadienone (Type A) and cyclohexenone photorearrangements; proposed detailed mechanisms involving n-π* triplet states and zwitterionic intermediates. | Provided a predictive framework for understanding how the structure of the enone dictates its photochemical reactivity, particularly the contrast between dienones and enones. | miami.edumiami.eduencyclopedia.pub |

| D. I. Schuster | Determined lifetimes of reactive intermediates, disproving the Corey exciplex mechanism and proving the direct involvement of enone triplet states. | Solidified the understanding of the sequence of events in photoreactions and the nature of the key reactive intermediates. | scripps.edu |

| P. de Mayo | Established the feasibility of intermolecular [2+2] photocycloadditions and postulated the triplet state as the reactive species. | Opened the door to using photochemical reactions for intermolecular bond formation, greatly expanding the synthetic utility of enone photochemistry. | scripps.edu |

| E. J. Corey | Advanced the notion of an "exciplex" to explain regioselectivity in photocycloadditions and established the typical stereochemistry of these reactions. | Although the exciplex model was later refined, his work provided the initial framework for thinking about regiochemical control in these reactions. | scripps.edu |

| A. C. Weedon | Determined that regioselectivity in some enone photoreactions is governed by the lifetimes of the diradical intermediates. | Added a crucial layer of understanding to the factors controlling the final product distribution in photochemical reactions. | scripps.edu |

Emerging Research Avenues and Untapped Potential of 2,3-Diphenylcyclohex-2-en-1-one

While much of the historical research has focused on other isomers, the unique structure of 2,3-diphenylcyclohex-2-en-1-one presents distinct opportunities for future investigation and application. The untapped potential of this compound lies in its use as a versatile scaffold for the synthesis of novel molecules and materials.

One of the most promising research avenues is in medicinal and pharmaceutical chemistry. The cyclohexenone core is a known pharmacophore, and related diphenylcyclohexenone derivatives have been investigated for a range of biological activities. researchgate.netontosight.ai Research on isomers has shown potential for developing new antibacterial, anti-inflammatory, and even anticancer agents. researchgate.netontosight.ai The 2,3-diphenyl substitution pattern offers a unique steric and electronic profile that could be exploited to design new therapeutic agents. Future work will likely involve the synthesis of libraries of derivatives based on the 2,3-diphenylcyclohexenone scaffold and screening them for various biological activities.

In the field of agrochemicals, substituted cyclohexenones have been explored as potential herbicides and herbicide safeners. bohrium.com Safeners are compounds that protect crops from the phytotoxic effects of herbicides without diminishing their efficacy against weeds. bohrium.com The development of novel safeners is a significant area of research, and the 2,3-diphenylcyclohex-2-en-1-one structure could serve as a template for new candidates, which can be optimized using modern computational methods like QSAR and molecular docking. bohrium.com

Furthermore, the inherent reactivity of the 2,3-diphenylcyclohex-2-en-1-one structure opens up avenues in synthetic and materials chemistry. The two phenyl groups can be further functionalized through electrophilic aromatic substitution, allowing for the attachment of a wide variety of chemical groups and the construction of more complex molecular architectures. evitachem.com The enone functionality itself is a reactive handle for conjugate additions and other transformations. There is also potential to apply modern photochemical and photocatalytic methods to this substrate to explore novel, light-induced reactions that go beyond the classical rearrangements, potentially leading to new and efficient synthetic methodologies. rsc.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.